6-Bromo-2-isopropylaminopyridine

Organic synthesis Cross-coupling Bond dissociation energy

6-Bromo-2-isopropylaminopyridine (CAS 89026-81-3) is a disubstituted pyridine derivative with molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol. It is commercially available as a research chemical with a typical purity specification of 97% (HPLC) and is recommended for storage at room temperature.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 89026-81-3
Cat. No. B1287674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-isopropylaminopyridine
CAS89026-81-3
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=CC=C1)Br
InChIInChI=1S/C8H11BrN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11)
InChIKeyFZACLMVHJVRFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-isopropylaminopyridine (CAS 89026-81-3): Sourcing Specifications and Procurement Baseline


6-Bromo-2-isopropylaminopyridine (CAS 89026-81-3) is a disubstituted pyridine derivative with molecular formula C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol . It is commercially available as a research chemical with a typical purity specification of 97% (HPLC) and is recommended for storage at room temperature . The compound contains a bromine atom at the 6-position and an isopropylamino group at the 2-position, making it a versatile building block for cross-coupling reactions and for the preparation of 2-aminopyridine-based bioactive molecules [1].

Why Generic Substitution of 6-Bromo-2-isopropylaminopyridine Fails in Synthesis and Screening


Generic substitution of halogenated 2-aminopyridines is not permissible because the bromine atom at the 6-position provides a uniquely reactive handle for Pd-catalyzed cross-coupling reactions, whereas the chloro analog (6-chloro-N-isopropylpyridin-2-amine, CAS 1220034-36-5) exhibits significantly lower oxidative addition rates [1]. Furthermore, the steric and electronic profile of the isopropylamino group influences both the reactivity of the bromine center and the biological target engagement of downstream products, meaning that simply replacing this compound with a 6-bromo-2-aminopyridine (CAS 19798-81-3) lacking the N-isopropyl substitution would alter both synthetic outcomes and pharmacological properties [2]. The following quantitative evidence guide details these measurable differentiation points.

6-Bromo-2-isopropylaminopyridine Quantitative Differentiation Evidence: Comparator-Based Performance Data


Bromine vs. Chlorine Reactivity in Cross-Coupling: Aryl Halide Bond Dissociation Energy Comparison

6-Bromo-2-isopropylaminopyridine possesses a C–Br bond that is significantly weaker than the C–Cl bond in its 6-chloro analog, resulting in faster oxidative addition with Pd(0) catalysts. The C–Br bond dissociation energy (BDE) for a typical aryl bromide is approximately 84 kcal/mol, compared to approximately 96 kcal/mol for a typical aryl chloride [1]. This 12 kcal/mol difference translates to a substantially lower activation barrier for cross-coupling, enabling reactions to proceed under milder conditions and with higher catalytic turnover, which is critical for library synthesis and late-stage functionalization [1].

Organic synthesis Cross-coupling Bond dissociation energy

Synthetic Utility Validated by Patent-Scale Conversion to 2-Methoxy-6-isopropylaminopyridine

Patent US04560762 demonstrates the direct synthetic utility of 6-bromo-2-isopropylaminopyridine as a precursor. In the described procedure, 20 g of 2-bromo-6-isopropylaminopyridine were reacted with potassium hydroxide in methanol at 160 °C for 4 hours to yield 7.3 g of 2-methoxy-6-isopropylaminopyridine (isolated yield 36.5% by mass) [1]. This established methodology at multi-gram scale provides procurement confidence that the compound is suitable for further derivatization in medicinal chemistry programs, particularly for the installation of alkoxy groups at the 2-position via nucleophilic substitution [1].

Process chemistry Patent synthesis Nucleophilic aromatic substitution

Physical Property Differentiation: Boiling Point and Density vs. 6-Chloro Analog

The boiling point of 6-bromo-2-isopropylaminopyridine is reported as 290 °C with a density of 1.417 g/mL . The 6-chloro analog (6-chloro-N-isopropylpyridin-2-amine, MW 170.64 g/mol) has a lower molecular weight and is expected to exhibit a lower boiling point (predicted ~240–250 °C based on homologous series trends), contributing to differential handling and purification requirements . The higher density of the bromo derivative also facilitates phase separation in aqueous workups during synthesis.

Physicochemical properties Purity specification Storage stability

Reactivity Advantage in 2-Aminopyridine Scaffold Synthesis: Selective Mono-Amination of 2,6-Dibromopyridine

A published general method for 6-bromopyridine-2-amine synthesis demonstrated that reaction of 2,6-dibromopyridine with primary and secondary amines selectively yields 6-bromopyridine-2-amines in very high yields, which serve as versatile substrates for subsequent C–C cross-coupling reactions [1]. While this study did not report isolated yield specifically for the isopropylamine adduct, the methodology establishes that 6-bromo-2-aminopyridines with N-substitution (including isopropyl) can be obtained with high selectivity over the bis-aminated byproduct, a key advantage over non-halogenated or dichloro analogs where chemoselectivity is lower [1].

Chemoselective amination Building block synthesis 2-Aminopyridine scaffold

Broader Pharmacological Relevance of 2-Aminopyridine Scaffold with N-Isopropyl Substitution

The 2-aminopyridine scaffold, particularly with N-alkyl substitution patterns including isopropyl, has been extensively optimized for human neuronal nitric oxide synthase (nNOS) inhibition. In a series of potent and selective human nNOS inhibitors, the 2-aminopyridine core with a pyridine linker achieved Ki values as low as 13 nM against human nNOS, with >1,000-fold selectivity over endothelial NOS (eNOS) [1]. Although 6-bromo-2-isopropylaminopyridine itself is not the final bioactive compound, it serves as a critical synthetic precursor for introducing the 2-aminopyridine pharmacophore into advanced leads. The N-isopropyl group contributes to steric bulk that influences binding pose and selectivity, a feature absent in simpler 2-aminopyridine building blocks lacking this substitution [1].

Neuronal nitric oxide synthase Kinase inhibition Medicinal chemistry

Best Research and Industrial Application Scenarios for 6-Bromo-2-isopropylaminopyridine


Divergent Synthesis of 2,6-Disubstituted Pyridine Libraries via Suzuki-Miyaura Cross-Coupling

The C-6 bromine atom of 6-bromo-2-isopropylaminopyridine serves as a robust electrophilic partner for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids. The lower C–Br bond dissociation energy compared to C–Cl (Δ ≈ –12 kcal/mol [1]) enables coupling under milder conditions, facilitating the parallel synthesis of diverse 6-aryl-2-isopropylaminopyridine libraries. This differential reactivity directly addresses the procurement decision: choosing the bromo building block over the chloro analog reduces reaction temperatures and catalyst loadings, which is critical for high-throughput medicinal chemistry workflows.

Synthesis of nNOS Inhibitor Precursors via 2-Aminopyridine Scaffold Elaboration

The 2-aminopyridine core with N-isopropyl substitution is a privileged scaffold in neuronal nitric oxide synthase inhibitor design, with optimized derivatives achieving Ki values as low as 13 nM against human nNOS [2]. 6-Bromo-2-isopropylaminopyridine serves as a direct synthetic precursor for introducing this pharmacophore into complex inhibitors via sequential cross-coupling and functionalization. Researchers procuring this compound for nNOS drug discovery programs benefit from the established structure-activity relationship (SAR) framework linking the N-isopropyl group to enhanced potency and isoform selectivity.

Multi-Gram Scale Preparation of 2-Alkoxy-6-isopropylaminopyridines per Patent US04560762

The patent-protocol (US04560762) demonstrates that 6-bromo-2-isopropylaminopyridine can be converted to 2-methoxy-6-isopropylaminopyridine at 20 g scale with 36.5% isolated yield [3]. This validated methodology provides a direct pathway for process chemists seeking to prepare 2-alkoxy-6-isopropylaminopyridine derivatives for agrochemical or pharmaceutical intermediate production. The documented reaction conditions and workup offer a reliable starting point for scale-up, reducing development time compared to unvalidated building blocks.

Selective Mono-Amination Route for Building Block Supply via 2,6-Dibromopyridine

The established chemoselective mono-amination of 2,6-dibromopyridine with isopropylamine provides an efficient route for bulk preparation of 6-bromo-2-isopropylaminopyridine with high selectivity over the bis-aminated byproduct [4]. This synthetic approach is preferred over routes starting from 2,6-dichloropyridine, where lower chemoselectivity results in increased purification costs. For procurement specialists, this translates to a building block that can be reliably sourced at scale with consistent quality from suppliers employing this methodology.

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